molecular formula C12H12N2OS B12009381 6,6-Dimethyl-5-oxo-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile

6,6-Dimethyl-5-oxo-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B12009381
M. Wt: 232.30 g/mol
InChI Key: HBXDVYXABWKSOX-UHFFFAOYSA-N
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Description

6,6-Dimethyl-5-oxo-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a heterocyclic compound with the molecular formula C12H12N2OS. It is a member of the quinoline family, characterized by a fused ring structure containing nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-5-oxo-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-cyano-4,4-dimethyl-5-thioxo-1,2,3,4-tetrahydroquinoline with suitable reagents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-5-oxo-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6-Dimethyl-5-oxo-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-5-oxo-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

6,6-dimethyl-5-oxo-2-sulfanylidene-7,8-dihydro-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C12H12N2OS/c1-12(2)4-3-9-8(10(12)15)5-7(6-13)11(16)14-9/h5H,3-4H2,1-2H3,(H,14,16)

InChI Key

HBXDVYXABWKSOX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1=O)C=C(C(=S)N2)C#N)C

Origin of Product

United States

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